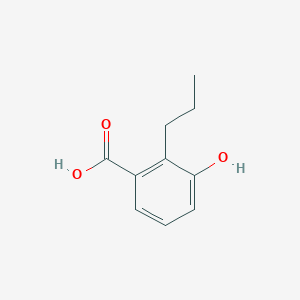

3-Hydroxy-2-propylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-hydroxy-2-propylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3,(H,12,13) |

InChI Key |

OSMPVDKPQINFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC=C1O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2 Propylbenzoic Acid

Catalytic Systems and Reaction Optimization in Benzoic Acid Synthesis

The generation of substituted benzoic acids is often enhanced through the use of catalytic systems that can improve reaction rates, yields, and regioselectivity. Optimization of reaction conditions—such as temperature, pressure, solvent, and catalyst choice—is crucial for directing the reaction toward the desired product and minimizing the formation of byproducts.

Transition-metal catalysis has become an indispensable tool for the functionalization of aromatic compounds, including benzoic acids. rsc.orgyoutube.com These methods often proceed via C-H bond activation, allowing for the direct introduction of substituents onto the benzene (B151609) ring in a step-economical fashion. rsc.org The carboxyl group itself can act as a directing group, guiding the catalyst to functionalize the ortho position (the carbon atom adjacent to the carboxyl-bearing carbon). rsc.org

Palladium (Pd) and Rhodium (Rh) are among the most extensively studied metals for these transformations. For instance, Pd(II)-catalyzed reactions have been developed for the ortho-alkylation of benzoic acids using alkyl halides. nih.gov This approach could theoretically be applied to 3-hydroxybenzoic acid, introducing a propyl group at the C-2 position. Similarly, Rh(III)-catalyzed C-H activation has been used in the cyclization of benzoic acids with alkenes to form various substituted isocoumarins, demonstrating the feasibility of reacting the ortho C-H bond. acs.org Ruthenium (Ru) catalysts have also been employed for the dehydrogenative oxidation of various substituted benzyl (B1604629) alcohols to their corresponding benzoic acids. dtu.dk

The development of these catalytic systems often involves overcoming challenges such as catalyst deactivation and competing side reactions. Careful optimization of ligands, bases, and oxidants is essential for achieving high efficiency and selectivity. rsc.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzoic Acid Derivatives

| Catalyst System | Substrate | Reagent(s) | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| [RhCp*Cl2]2 / KOAc | Benzoic Acid | 1-Phenylvinyl acetate | Toluene/t-AmOH, 120 °C | 3-Phenylisocoumarin | 82% | acs.org |

| [RhCp*Cl2]2 / KOAc | 4-Methoxybenzoic Acid | Isopropenyl acetate | Toluene/t-AmOH, 120 °C | 7-Methoxy-3-methylisocoumarin | 72% | acs.org |

| Pd(OAc)2 | 2-Naphthoic Acid | 1,2-Dichloroethane | K2HPO4, 120 °C | Naphtho[2,1-b]furan-1(2H)-one | 60% | nih.gov |

| [RuCl2(IiPr)(p-cymene)] | p-Methylbenzyl alcohol | KOH | Toluene, Reflux | p-Methylbenzoic acid | 88% | dtu.dk |

| [RuCl2(IiPr)(p-cymene)] | p-Chlorobenzyl alcohol | KOH | Toluene, Reflux | p-Chlorobenzoic acid | 82% | dtu.dk |

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally benign methods for synthesizing benzoic acids and their derivatives. scribd.com These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer considerable environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. Several synthetic transformations for producing benzoic acids can be performed under these conditions.

Oxidation Reactions: The oxidation of substituted benzyl alcohols or benzyl cyanides to the corresponding benzoic acids has been achieved using catalyst systems like TBHP/Oxone with FeCl₃ or TBHP/Cu(OAc)₂ under solvent-free conditions. rsc.orgresearchgate.net For example, a copper-catalyzed protocol using tert-butyl hydroperoxide (TBHP) can convert benzyl cyanides to benzoic acid derivatives at 80 °C without any solvent. rsc.org

Mechanochemistry: Ball milling is a solvent-free technique that uses mechanical force to induce chemical reactions. The reaction of o-phenylenediamine (B120857) with benzoic acid to form benzimidazole (B57391) derivatives has been efficiently carried out using this green method, achieving high yields without any solvent. mdpi.com

Green Chemistry Methods:

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of benzoic acid itself can be performed in water by acidifying an aqueous solution of its salt, sodium benzoate (B1203000). scribd.com More advanced methods include the use of high-temperature high-pressure (HTHP) water as a medium for reactions like the synthesis of benzazoles from benzoic anhydride (B1165640) derivatives. rsc.org

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Specific enzymes, such as o-benzoic acid decarboxylases, can catalyze the regioselective ortho-carboxylation of phenolic compounds using bicarbonate as the carbon dioxide source. nih.gov This method operates under mild conditions (e.g., 30 °C in a phosphate (B84403) buffer) and could potentially be used to synthesize 3-Hydroxy-2-propylbenzoic acid from 2-propylphenol (B147445) with high selectivity. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. The Fischer esterification of benzoic acid with various alcohols has been successfully promoted by Brønsted acidic ionic liquids under microwave irradiation without the need for an additional solvent. researchgate.net

Table 2: Examples of Solvent-Free and Green Chemistry Syntheses

| Method | Starting Material(s) | Catalyst / Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Solvent-Free Oxidation | Benzyl cyanide | Cu(OAc)2, TBHP, 80 °C | Benzoic acid | 85% | rsc.org |

| Solvent-Free Oxidation | Benzyl alcohol | FeCl3, TBHP/Oxone, 90-95 °C | Benzoic acid | 92% | researchgate.net |

| Solvent-Free Ball Milling | o-Phenylenediamine, Benzoic acid | 20 Hz, 60 min | 2-Phenyl-1H-benzo[d]imidazole | ~95% | mdpi.com |

| Aqueous Synthesis (HTHP) | N-(2-hydroxyphenyl)benzamide | High-Temp High-Pressure Water (445 °C, 45 MPa) | 2-Phenylbenzoxazole | 57% | rsc.org |

| Enzymatic Carboxylation | Resveratrol | 2,6-DHBD_Rs enzyme, KHCO3, 30 °C | Carboxylated Resveratrol | 95% | nih.gov |

| Solar Electrochemical Process | Toluene | Solar Thermal Electrochemical Process (STEP), 90 °C | Benzoic acid | 32% (conversion) | rsc.org |

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Propylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena. For substituted benzoic acids, these calculations help elucidate the effects of different functional groups on the aromatic system.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine molecular geometries, vibrational frequencies, and properties related to chemical reactivity. vjst.vn For molecules like 3-Hydroxy-2-propylbenzoic acid, DFT calculations can reveal how the hydroxyl (-OH) and propyl (-CH₂CH₂CH₃) substituents influence the electron distribution within the benzene (B151609) ring and the carboxylic acid group.

Studies on similar molecules, such as other hydroxybenzoic acids, have demonstrated that the position and nature of substituents significantly impact their antioxidant properties and reactivity. For instance, the introduction of hydroxyl groups can increase antioxidant activity. researchgate.net DFT calculations on benzoic acid derivatives are often performed using functionals like B3LYP in combination with basis sets such as 6-31++G(d) to accurately describe their structure and reactivity with radicals. researchgate.net

Illustrative DFT-Calculated Properties for this compound: This table presents theoretical values based on typical results for similar substituted benzoic acids.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | (Value in Hartrees) | Thermodynamic stability of the molecule. |

| Dipole Moment | (Value in Debye) | Overall polarity of the molecule. |

The Hartree-Fock (HF) method is an ab initio approach that provides a foundational understanding of electronic structure, although it does not account for electron correlation as comprehensively as DFT. While computationally more demanding than semi-empirical methods, HF calculations can offer valuable initial geometries and wavefunctions for more advanced computations. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster yet less accurate alternative for large molecules. These methods are particularly useful for preliminary conformational searches or for systems where higher-level theory is computationally prohibitive.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydroxyl group, which are electron-rich. The LUMO is likely to be distributed over the carboxylic acid group, which is electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. vjst.vnpreprints.org

Illustrative FMO Data for this compound: This table presents theoretical values based on typical results for similar substituted benzoic acids.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (e.g., -6.5 eV) | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | (e.g., -1.2 eV) | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

Aromaticity is a key feature of the benzene ring in this compound. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of aromatic character. These indices are often derived from the calculated bond lengths of the ring. A HOMA value close to 1 indicates a high degree of aromaticity. Studies on benzoic acid derivatives show that H-abstraction can lead to a loss of aromaticity in the resulting radical, which influences its stability. scielo.org.za

The distribution of atomic charges within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides insight into the electrostatic potential of the molecule and helps identify reactive sites. In this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl and carboxylic acid groups will be electropositive.

Illustrative Atomic Charges for this compound (NBO Analysis): This table presents theoretical values based on typical results for similar substituted benzoic acids.

| Atom | Predicted Charge (e) |

|---|---|

| O (hydroxyl) | (e.g., -0.7) |

| O (carbonyl) | (e.g., -0.6) |

| H (hydroxyl) | (e.g., +0.5) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment, such as solvent molecules. ucl.ac.uk

The presence of the propyl group and the carboxylic acid group introduces conformational flexibility to this compound. The rotation around the C-C single bonds of the propyl chain and the C-C bond connecting the carboxylic group to the benzene ring leads to various possible conformers. libretexts.org

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. ucl.ac.ukbohrium.com For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. The formation of intramolecular hydrogen bonds, for example between the hydroxyl group and the carboxylic acid group, can also influence the conformational preferences and stability. mdpi.com The study of related carboxylic acids has shown that the energy difference between conformers can be small, and the presence of solvent can alter their relative stabilities. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

| dihydroxybenzoic acids |

Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a propyl group attached to a benzene ring, dictates a complex landscape of intermolecular interactions. These non-covalent forces are crucial in determining the compound's physical properties, crystal packing, and aggregation in various media. Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are instrumental in analyzing these interactions. nih.gov

The primary interactions governing the aggregation of this compound are:

Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups are potent hydrogen bond donors and acceptors. The most stable and common motif is the formation of a cyclic dimer where the carboxylic acid groups of two molecules form a pair of strong O-H···O=C hydrogen bonds. Additionally, the hydroxyl group can engage in hydrogen bonding with the carboxylic acid group of a neighboring molecule or another hydroxyl group.

Van der Waals Forces: The propyl group introduces significant van der Waals interactions. Its flexible alkyl chain adds a hydrophobic character to the molecule, which can influence solubility and lead to hydrophobic interactions, especially in aqueous environments where these groups may cluster to minimize contact with water. nih.gov

Computational studies on the closely related 3-hydroxybenzoic acid have revealed the existence of multiple polymorphic forms, where different arrangements of hydrogen bonds and packing motifs lead to distinct crystal structures with varying thermodynamic stabilities. rsc.org It is highly probable that this compound also exhibits polymorphism, with the bulkier propyl group sterically influencing the accessible packing arrangements.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength | Predicted Role in Aggregation |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid Dimer (O-H···O=C) | Strong | Primary driver of dimerization and chain formation. |

| Hydrogen Bonding | Hydroxyl-Carboxyl (O-H···O=C or O-H···O-H) | Moderate-Strong | Contributes to linking primary dimers into sheets or 3D networks. |

| π-π Stacking | Benzene Rings | Moderate | Stabilizes crystal packing and layered aggregate structures. |

Reaction Mechanism Studies

Theoretical investigations are critical for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the associated energy changes. For this compound, key reactions of interest include hydroxylation and decarboxylation.

Computational chemistry can model reaction mechanisms that are difficult to probe experimentally. A significant pathway for the transformation of benzoic acids is decarboxylative hydroxylation, which converts the carboxylic acid group into a hydroxyl group. One modern approach involves a photoinduced, copper-catalyzed process. nih.govd-nb.info

The proposed reaction pathway, which can be computationally modeled, proceeds as follows:

Formation of a Copper Carboxylate Complex: The this compound first coordinates with a copper(II) catalyst.

Ligand-to-Metal Charge Transfer (LMCT): Upon photoirradiation, an electron is transferred from the carboxylate ligand to the copper center, generating a carboxyl radical and a copper(I) species. d-nb.info

Decarboxylation: The highly unstable aryl carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming a 2-propyl-3-hydroxyphenyl radical. Computational modeling can determine the structure of the transition state for this C-C bond cleavage and its associated activation energy.

Aryl Radical Capture and Reductive Elimination: The aryl radical is then captured by a copper species, ultimately leading to an arylcopper(III) complex. This complex undergoes C-O reductive elimination to form the final phenol (B47542) product and regenerate a copper(I) species, which is later re-oxidized to complete the catalytic cycle. nih.govd-nb.info

Each of these steps involves distinct transition states that can be located and characterized using quantum chemical calculations, providing a complete energetic profile of the reaction pathway.

The kinetics and energetics of reactions involving this compound are heavily influenced by its substituent groups. The hydroxyl (-OH) and propyl (-C3H7) groups are both electron-donating, which has a significant impact on the electronic structure of the aromatic ring and the stability of reaction intermediates.

Hydroxylation: In other mechanisms, such as those mediated by iron chelates, hydroxybenzoic acids can undergo both hydroxylation (addition of another -OH group) and decarboxylation. semanticscholar.org The energetics of these pathways determine the product distribution. Computational models can calculate the reaction enthalpies and activation energies for competing pathways, predicting whether hydroxylation or decarboxylation is the more favorable outcome under specific conditions.

Table 2: Predicted Influence of Substituents on Reaction Energetics

| Reaction Step | Substituent Group | Electronic Effect | Predicted Impact on Energetics |

|---|---|---|---|

| Decarboxylation of Ar-COO• | -OH, -C3H7 | Electron-donating (mesomeric/inductive) | Increases stability of the aryl carboxyl radical, potentially raising the activation energy for CO2 loss. nih.gov |

| Electrophilic Attack on Ring (Hydroxylation) | -OH, -C3H7 | Activating, ortho-, para-directing | Lowers the activation energy for electrophilic substitution, making the ring more reactive. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling uses computational techniques to correlate the chemical structure of a compound with its physical properties or biological activity. These models are essential for predicting the behavior of new or untested molecules like this compound.

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, rely on calculating a set of numerical values, known as molecular descriptors, that encode the structural, physicochemical, and electronic features of a molecule. nih.govdigitellinc.com For this compound, these descriptors can be used to predict its properties and reactivity.

Key categories of descriptors relevant for this molecule include:

Quantum Chemical Descriptors: These are derived from molecular orbital calculations and provide insight into electronic properties. Important examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). A higher E-HOMO value often correlates with a greater propensity to be oxidized or act as an electron donor. nih.gov The distribution of atomic charges and frontier electron densities on the phenolic oxygen and carboxylic group are also critical for modeling reactivity. nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), water solubility (LogS), molar refractivity (MR), and polar surface area (PSA). The presence of the propyl group would significantly increase the predicted LogP value compared to 3-hydroxybenzoic acid, indicating lower water solubility and higher lipophilicity.

Spatial and Steric Descriptors: These account for the three-dimensional shape and size of the molecule. The steric bulk of the propyl group, positioned ortho to the carboxylic acid, can influence the molecule's ability to fit into an enzyme active site or approach another reactant in a specific orientation.

By developing QSAR models based on a training set of related phenolic acids with known properties, one can accurately predict the reactivity, antioxidant potential, or other activities of this compound without the need for empirical measurement. nih.gov

Table 3: Key In Silico Descriptors for this compound and Their Significance

| Descriptor Class | Example Descriptor | Predicted Significance for Reactivity and Properties |

|---|---|---|

| Quantum Chemical | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Higher values suggest greater ease of oxidation; relevant for antioxidant activity. nih.gov |

| Quantum Chemical | Atomic Charges on Oxygen Atoms | Indicates sites susceptible to electrophilic or nucleophilic attack; key for modeling intermolecular interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability; influences solubility and bioavailability. |

| Physicochemical | pKa (Acid Dissociation Constant) | Determines the ionization state at a given pH, affecting solubility and receptor interaction. |

Reactivity and Derivatization of 3 Hydroxy 2 Propylbenzoic Acid

Reactions at the Carboxyl Group

The carboxyl group (-COOH) of 3-hydroxy-2-propylbenzoic acid is a primary site for derivatization, allowing for the formation of esters, amides, acyl halides, and anhydrides. These reactions are fundamental in organic synthesis and are often employed to modify the biological activity or physical properties of the parent molecule.

Esterification of the carboxyl group is a common transformation of this compound. The resulting esters are often more lipophilic than the parent carboxylic acid, which can influence their biological absorption and distribution. A prevalent method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed.

Another effective method for the esterification of hydroxybenzoic acids involves reaction with alkyl halides in the presence of a non-quaternizable tertiary amine base. This approach can offer milder reaction conditions and may be preferable when the starting material is sensitive to strong acids.

Table 1: Examples of Esterification Reactions of this compound

| Alcohol Reactant | Reagents and Conditions | Ester Product |

| Methanol | H₂SO₄ (catalytic), Reflux | Methyl 3-hydroxy-2-propylbenzoate |

| Ethanol | HCl (gas), Heat | Ethyl 3-hydroxy-2-propylbenzoate |

| Isopropanol | H₂SO₄ (catalytic), Reflux | Isopropyl 3-hydroxy-2-propylbenzoate |

| Benzyl (B1604629) alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP) | Benzyl 3-hydroxy-2-propylbenzoate |

Note: The reaction conditions and yields can vary depending on the specific alcohol and catalyst system employed.

The carboxyl group of this compound can be converted to an amide functional group by reaction with ammonia (B1221849) or a primary or secondary amine. Amide derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds and their ability to participate in hydrogen bonding.

Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP). These reagents facilitate the formation of an active intermediate that readily reacts with the amine to form the amide bond under milder conditions.

Table 2: Examples of Amidation Reactions of this compound

| Amine Reactant | Coupling Reagents | Amide Product |

| Ammonia | EDC, HOBt | 3-Hydroxy-2-propylbenzamide |

| Aniline (B41778) | DCC, DMAP | N-Phenyl-3-hydroxy-2-propylbenzamide |

| Diethylamine | EDC, HOBt | N,N-Diethyl-3-hydroxy-2-propylbenzamide |

| Benzylamine | DCC | N-Benzyl-3-hydroxy-2-propylbenzamide |

Note: The choice of coupling reagents and reaction conditions can influence the yield and purity of the amide product.

The carboxyl group of this compound can be converted to more reactive intermediates such as acyl halides and anhydrides. These derivatives are not typically isolated as final products but are used in situ to synthesize esters and amides under very mild conditions.

Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution.

Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, though this is not a common method for a substituted benzoic acid. A more practical approach involves the reaction of the carboxylate salt with an

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the this compound ring are governed by the interplay of the three existing substituents: the hydroxyl (-OH) group, the propyl (-C₃H₇) group, and the carboxylic acid (-COOH) group.

The directing effects of these groups are as follows:

Hydroxyl (-OH) group: As a strongly activating substituent, the hydroxyl group donates electron density to the ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and directs incoming electrophiles to these positions. wikipedia.org

Propyl (-C₃H₇) group: An alkyl group is a weakly activating, ortho-, para- director.

Carboxylic acid (-COOH) group: This group is deactivating and a meta- director due to its electron-withdrawing nature.

In this compound, the powerful activating effect of the hydroxyl group at position 3 is the dominant influence. It directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already occupied by the propyl group. Therefore, electrophilic substitution is strongly favored at positions 4 and 6. The carboxylic acid group directs to position 5, but this effect is overridden by the potent -OH group. Steric hindrance from the adjacent propyl group at position 2 may influence the regioselectivity between the 4 and 6 positions.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. For this compound, this would likely yield a mixture of 3-Hydroxy-2-propyl-4-nitrobenzoic acid and 3-Hydroxy-2-propyl-6-nitrobenzoic acid. The nitration of similar hydroxybenzoic acid derivatives is a known process for creating intermediates in the synthesis of other compounds. google.comgoogle.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst. wikipedia.org Bromination of this compound would be expected to produce 4-Bromo-3-hydroxy-2-propylbenzoic acid and 6-Bromo-3-hydroxy-2-propylbenzoic acid.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. wikipedia.org This reaction would likely result in the formation of 3-Hydroxy-2-propyl-4-sulfobenzoic acid and 3-Hydroxy-2-propyl-6-sulfobenzoic acid.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-2-propyl-4-nitrobenzoic acid, 3-Hydroxy-2-propyl-6-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-hydroxy-2-propylbenzoic acid, 6-Bromo-3-hydroxy-2-propylbenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 3-Hydroxy-2-propyl-4-sulfobenzoic acid, 3-Hydroxy-2-propyl-6-sulfobenzoic acid |

Decarboxylative Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids to yield the corresponding arene is a significant transformation, though it often requires forcing conditions such as high temperatures. acs.org The stability of the aryl-CO₂ bond presents a high activation barrier for this process. researchgate.net

However, the presence of certain substituents, particularly at the ortho position, can facilitate decarboxylation by lowering the required reaction temperature. acs.orgnih.gov In this compound, the propyl group is ortho to the carboxylic acid, which would be expected to promote this reaction. The reaction can proceed through various mechanisms, including polar or radical pathways, and is often catalyzed by transition metals like copper, silver, palladium, or rhodium. nih.govrwth-aachen.de

Recent advancements have enabled decarboxylation under milder conditions. For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals that lead to functionalization at significantly lower temperatures. nih.gov Catalytic systems using bimetallic nanoparticles have also proven effective for the decarboxylation of hydroxybenzoic acid derivatives. rwth-aachen.denih.gov

For this compound, the primary product of decarboxylation would be 2-propylphenol (B147445) .

| Method | General Conditions | Product |

|---|---|---|

| Thermal Decarboxylation | High temperatures (often > 140°C), sometimes with metal catalysts (e.g., Cu) | 2-Propylphenol |

| Catalytic Decarboxylation | Transition-metal catalysts (e.g., Pd, FeRu), often under a hydrogen atmosphere |

Oxidation and Reduction Pathways of the Propyl Side Chain

The alkyl side chain of an aromatic ring exhibits unique reactivity, particularly at the benzylic position (the carbon atom directly attached to the ring). libretexts.org

Oxidation: Alkyl side chains on a benzene (B151609) ring are susceptible to strong oxidizing agents, provided the benzylic carbon has at least one attached hydrogen atom. libretexts.orglibretexts.orgcsbsju.edu Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the entire side chain, irrespective of its length, to a carboxylic acid group (-COOH). doubtnut.comopenstax.orgmasterorganicchemistry.com The propyl group in this compound has two benzylic hydrogens, making it a suitable substrate for this reaction. The oxidation process involves the cleavage of the C-C bond between the first and second carbons of the propyl chain. The ultimate product of this vigorous oxidation would be 3-hydroxyphthalic acid .

Another important reaction at the benzylic position is free radical bromination. khanacademy.org Using N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be selectively introduced at the benzylic position. libretexts.orgopenstax.org This would convert the propyl side chain into a 1-bromopropyl group, creating a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

Reduction: While oxidation of the propyl side chain is a prominent reaction, reduction pathways are also relevant in aromatic chemistry. The Wolff-Kishner or Clemmensen reductions are typically used to reduce aryl ketones to alkylbenzenes. libretexts.orgthemasterchemistry.com Since the side chain is already an alkyl group, these specific reductions are not directly applicable. Reduction of the carboxylic acid group itself is possible but falls outside the scope of reactions on the propyl side chain.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄, Heat | 3-Hydroxyphthalic acid | Requires at least one benzylic hydrogen. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide/Light | 3-Hydroxy-2-(1-bromopropyl)benzoic acid | Selective for the benzylic position. |

Radical Reactions of the Aromatic Ring

The aromatic ring of this compound can participate in radical reactions, particularly with highly reactive species like the hydroxyl radical (•OH). rsc.org Such reactions are significant in atmospheric chemistry and advanced oxidation processes. rsc.org The reaction typically proceeds via the addition of the radical to the electron-rich π-system of the benzene ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.orgrsc.org

Furthermore, hydroxybenzoic acids are recognized for their antioxidant and radical scavenging capabilities. nih.govrsc.org This activity is primarily attributed to the phenolic hydroxyl group. The compound can neutralize free radicals through two main mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a radical, quenching it and forming a stable phenoxy radical. This phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

Single Electron Transfer (SET): In aqueous environments, particularly at physiological pH, the phenoxide anion (formed by deprotonation of the -OH group) can donate an electron to a radical species. nih.govrsc.org This mechanism is often kinetically favorable in polar solvents.

The presence of the hydroxyl group makes this compound a potential scavenger of damaging radicals like the hydroxyl (•OH), superoxide (B77818) anion (O₂•⁻), and hydroperoxyl (HOO•) radicals. nih.govmdpi.comnih.gov The efficiency of this scavenging activity is influenced by factors such as pH and the solvent environment. nih.gov

| Mechanism | Description | Environment |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The phenolic -OH group donates a hydrogen atom to a free radical. | Predominant in non-polar media. |

| Single Electron Transfer (SET) | The deprotonated phenoxide anion donates an electron to a free radical. | Predominant in aqueous/polar media. rsc.org |

Compound Index

| Compound Name |

|---|

| 2-Propylphenol |

| 3-Hydroxy-2-propyl-4-nitrobenzoic acid |

| 3-Hydroxy-2-propyl-6-nitrobenzoic acid |

| 3-Hydroxyphthalic acid |

| 4-Bromo-3-hydroxy-2-propylbenzoic acid |

| 6-Bromo-3-hydroxy-2-propylbenzoic acid |

| 3-Hydroxy-2-propyl-4-sulfobenzoic acid |

| 3-Hydroxy-2-propyl-6-sulfobenzoic acid |

| 3-Hydroxy-2-(1-bromopropyl)benzoic acid |

| N-bromosuccinimide |

| Nitric acid |

| Potassium permanganate |

| Sulfuric acid |

| Chromic acid |

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Based on Benzoic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wpi.edu The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. wpi.edunih.gov Benzoic acid and its derivatives are widely utilized as ligands in MOF synthesis due to their robust coordination with a variety of metal centers.

Design and Synthesis of 3-Hydroxy-2-propylbenzoic Acid as a MOF Ligand

The design of this compound as a ligand for MOF synthesis involves considering its potential coordination modes and the steric and electronic effects of its substituents. The carboxylic acid group provides a primary site for coordination with metal ions. The hydroxyl group, positioned ortho to the carboxylate, can also participate in metal binding or form intramolecular and intermolecular hydrogen bonds, which can influence the final framework structure. nih.gov The propyl group at the 2-position introduces steric bulk, which can be strategically used to control the dimensionality and porosity of the MOF.

The synthesis of MOFs using a ligand like this compound would typically involve solvothermal or hydrothermal methods. In a representative synthesis, the ligand and a metal salt (e.g., zinc nitrate, copper acetate) are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.gov The slow cooling of this mixture would facilitate the crystallization of the MOF. The reaction conditions, including temperature, concentration, and the presence of modulators like other acids, can be varied to direct the formation of specific network topologies. researchgate.net

| Parameter | Typical Value/Condition | Rationale |

| Reaction Temperature | 100-180 °C | Provides energy for crystal nucleation and growth. |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solubility for both ligand and metal salt. |

| Metal Source | Metal nitrates, acetates, or chlorides | Provides the metal nodes for the framework. |

| Modulator | Monocarboxylic acids (e.g., acetic acid) | Can control crystal size and morphology. researchgate.net |

Coordination Chemistry with Various Metal Centers

The carboxylate group of this compound can exhibit a variety of coordination modes with different metal centers, including monodentate, bidentate chelating, and bridging modes. nih.gov The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the steric hindrance from the adjacent propyl group. For instance, with s-block metals where interactions are largely ionic, the carboxylate may bond to multiple metal centers. nih.gov In contrast, with transition metals that form more directional coordinate bonds, a monodentate or bidentate chelation might be favored. nih.gov The hydroxyl group can also coordinate to the metal center, leading to the formation of stable six-membered chelate rings.

The coordination number and geometry of the metal ion are also critical factors. For example, d10 metal ions like Zn(II) and Cd(II) are flexible in their coordination numbers, which can lead to diverse framework geometries. hxchem.net The larger ionic radii of ions like Cd(II) and Hg(II) can accommodate a higher number of coordinating atoms, potentially leading to more complex structures. hxchem.net

Influence of Ligand Architecture on MOF Structure and Functionality

The architecture of the this compound ligand is expected to have a profound impact on the resulting MOF's structure and properties. The propyl group, being a non-polar, flexible alkyl chain, can influence the framework in several ways:

Porosity and Pore Size: The steric bulk of the propyl group can create larger pores within the MOF structure compared to smaller substituents. This can be advantageous for applications in gas storage and separation of large molecules.

Hydrophobicity: The aliphatic nature of the propyl group can increase the hydrophobicity of the MOF's internal surface. mdpi.com This could be beneficial for the selective adsorption of non-polar molecules from aqueous solutions.

Framework Topology: The presence of functional groups can direct the final topology of the MOF. For example, functionalization of the 1,3,5-tris(4-carboxyphenyl)benzene ligand with methoxy groups resulted in an isostructural analogue of MOF-177, while hydroxy groups led to a different, interpenetrated framework. nih.gov Similarly, the substituents on this compound can influence the self-assembly process, leading to unique network structures.

Interpenetration: The steric hindrance from the propyl group might prevent the formation of highly symmetric, open frameworks, and could instead favor the formation of interpenetrated structures to fill the void space.

Polymer Chemistry

Hydroxybenzoic acids are valuable AB-type monomers for the synthesis of aromatic polyesters, which are known for their high thermal stability and mechanical strength. nih.govnih.gov The incorporation of this compound into polymer chains can be explored to tailor the properties of these materials.

Incorporation of this compound as an Aromatic Monomer

This compound can be used as a monomer in the synthesis of wholly aromatic copolyesters. nih.gov The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for self-polycondensation or co-polycondensation with other hydroxy acids or with combinations of diols and dicarboxylic acids. The meta-position of the hydroxyl group relative to the carboxyl group introduces a kink in the polymer chain, which can disrupt chain packing and reduce crystallinity, leading to amorphous polymers with lower melting points and improved processability. nih.gov

The propyl group acts as a bulky side chain, which is expected to further decrease the packing efficiency of the polymer chains, thereby lowering the glass transition temperature and potentially increasing solubility in organic solvents. The synthesis of such polyesters can be achieved through melt or solution polycondensation, often requiring the acetylation of the hydroxyl group to prevent side reactions and facilitate polymerization. nih.govgoogle.com

Polycondensation Mechanisms and Polymer Characterization

The primary mechanism for the polymerization of hydroxy acids is polycondensation, which involves the formation of an ester linkage with the elimination of a small molecule, typically water or acetic acid (if the acetylated monomer is used). nih.gov The reaction is often catalyzed by metal salts, such as antimony trioxide or titanium isopropoxide. researchgate.netnih.gov High temperatures and vacuum are typically employed to drive the reaction towards the formation of high molecular weight polymers by efficiently removing the condensation byproduct. nih.gov

The resulting polymers can be characterized by a variety of techniques to determine their structure and properties:

Spectroscopy (FTIR and NMR): To confirm the formation of ester bonds and to determine the composition of copolyesters. nih.gov

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. researchgate.netnih.gov

Thermal Analysis (DSC and TGA): To measure the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polyester. researchgate.netnih.gov

Below is a table summarizing the expected properties of a hypothetical polyester synthesized from this compound, based on trends observed for similar aromatic polyesters.

| Property | Expected Characteristic | Influence of this compound |

| Crystallinity | Amorphous or semi-crystalline | The meta-substitution and propyl group disrupt chain packing, reducing crystallinity. nih.gov |

| Glass Transition Temperature (Tg) | Moderate | The rigid aromatic backbone increases Tg, while the flexible propyl group may lower it. |

| Thermal Stability | High | The aromatic nature of the polymer backbone imparts good thermal stability. nih.gov |

| Solubility | Potentially enhanced | The propyl group may increase solubility in common organic solvents. |

Development of Bio-based Polymers utilizing Substituted Benzoic Acids

The imperative to transition from petroleum-based plastics to more sustainable alternatives has spurred significant research into bio-based polymers. A promising avenue in this field is the utilization of substituted benzoic acids, which can be derived from lignin, a complex aromatic polymer that is a major component of plant biomass. the-innovation.orgrsc.org These aromatic monomers offer the potential to create bio-based polyesters with a range of desirable properties, including high thermal stability and mechanical strength, making them attractive for advanced materials applications. rsc.orgrsc.org

The general strategy involves the polymerization of these functionalized benzoic acids, often in combination with other bio-derived diols or diacids, to produce polyesters. The inherent structure of the substituted benzoic acid, particularly the nature and position of the substituents on the aromatic ring, plays a crucial role in determining the final properties of the polymer. rsc.org For instance, methoxy groups, commonly found in lignin-derived monomers like vanillic acid and syringic acid, can influence polymer chain packing and flexibility, thereby affecting thermal and mechanical characteristics. rsc.orgrsc.org

While direct research on the application of this compound in the synthesis of bio-based polymers is not extensively documented in current literature, the principles established from studies of other substituted benzoic acids provide a strong foundation for predicting its potential. The presence of both a hydroxyl and a propyl group on the benzoic acid ring introduces a unique combination of functionalities. The hydroxyl group can participate in esterification reactions, a common method for polyester synthesis, while the propyl group's bulk and aliphatic nature could impact the polymer's flexibility, solubility, and crystallinity.

To illustrate the structure-property relationships in this class of bio-based polymers, the following table summarizes research findings on polyesters developed from various lignin-derived substituted benzoic acids:

Table 1: Properties of Bio-based Polyesters from Substituted Benzoic Acids

| Substituted Benzoic Acid Monomer | Co-monomer(s) | Resulting Polymer | Key Findings |

|---|---|---|---|

| Vanillic Acid | Unsaturated diols | Unsaturated Polyester (P1) | Exhibited the best tensile properties compared to polyesters from syringic acid and p-hydroxybenzoic acid. The resulting polymer was amorphous with a glass transition temperature (Tg) of 35.8 °C and a weight-average molecular weight (Mw) of 73,000 g/mol. rsc.orgrsc.org |

| Syringic Acid | Unsaturated diols | Unsaturated Polyester | The presence of two methoxy groups influenced the polymer's properties, which were compared to those derived from vanillic acid and p-hydroxybenzoic acid. rsc.orgrsc.org |

| p-Hydroxybenzoic Acid | Unsaturated diols | Unsaturated Polyester | Served as a baseline for understanding the effect of methoxy group substitution on the polymer's tensile properties. rsc.orgrsc.org |

The data presented in Table 1 underscores the significant impact that the substitution pattern on the benzoic acid monomer has on the final polymer properties. The superior tensile properties of the vanillic acid-based polyester suggest that a single methoxy group provides an optimal balance of rigidity and flexibility under the studied conditions. rsc.org

Based on these findings, it can be postulated that this compound could serve as a valuable monomer for creating novel bio-based polyesters. The propyl group, being larger and more electron-donating than a methoxy group, might lead to polymers with lower crystallinity and increased solubility in common organic solvents. This could be advantageous for certain processing techniques. Furthermore, the specific positioning of the hydroxyl and propyl groups could influence the stereochemistry of the polymer chain, leading to unique material properties. However, without direct experimental data, these remain informed hypotheses. Future research focusing on the synthesis and characterization of polymers from this compound is necessary to validate these predictions and fully explore its potential in the realm of advanced bio-based materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Vanillic acid |

| Syringic acid |

Environmental Fate and Biogeochemical Transformations of Aromatic Carboxylic Acids

Biodegradation Mechanisms

Microbial activity is a primary driver in the environmental degradation of aromatic carboxylic acids. Diverse microbial communities in soil and water possess the enzymatic machinery to break down these complex molecules, utilizing them as sources of carbon and energy.

Under aerobic conditions, microorganisms employ specific oxidative pathways to degrade substituted benzoic acids. While the precise pathway for 3-Hydroxy-2-propylbenzoic acid is not extensively documented, the degradation of other substituted benzoic acids provides a model for its likely transformation. Generally, the initial steps involve modifications to the substituent groups and hydroxylation of the aromatic ring, leading to the formation of central intermediates like catechols, protocatechuates, or gentisates. oup.comnih.govbiorxiv.org

For instance, a Micrococcus species has been shown to degrade various substituted benzoic acids, channeling them through catechol or protocatechuic acid intermediates. oup.com Similarly, Pseudomonas species are known to metabolize benzoate (B1203000) and its derivatives. nih.govnih.gov One common strategy is the conversion of benzoate to benzoyl-CoA, which is then further metabolized. nih.govnih.gov The degradation of 3-hydroxybenzoate, a structurally related compound, can proceed through gentisate. nih.gov These central intermediates then undergo ring cleavage, a critical step in the mineralization of the aromatic nucleus. The degradation pathways are often categorized as ortho- or meta-cleavage pathways, depending on the site of ring fission. researchgate.net

The rate and extent of biodegradation can be influenced by environmental factors such as pH and temperature. For example, the degradation of benzoic acid by Pseudomonas sp. SCB32 was found to be optimal at a pH of 7.0 and a temperature of 30°C. nih.gov

The key enzymatic step in the aerobic degradation of aromatic compounds is the cleavage of the stable benzene (B151609) ring, a reaction catalyzed by dioxygenase and monooxygenase enzymes. nih.govunesp.brgavinpublishers.com These enzymes incorporate one or two atoms of molecular oxygen into the aromatic nucleus, destabilizing it and facilitating subsequent fission.

Dioxygenases are typically involved in the initial hydroxylation of the aromatic ring to form catecholic intermediates. unesp.br Ring-cleaving dioxygenases then catalyze the oxygenolytic fission of these catechols. nih.gov There are two main classes of ring-cleaving dioxygenases:

Intradiol dioxygenases utilize non-heme Fe(III) and cleave the aromatic ring ortho to the hydroxyl groups (between the two hydroxylated carbons). nih.govrsc.org

Extradiol dioxygenases utilize non-heme Fe(II) or other divalent metal ions and cleave the ring meta to the hydroxyl groups (adjacent to one of the hydroxylated carbons). nih.govnih.govresearchgate.net Extradiol dioxygenases are noted for their versatility and ability to act on a wider range of substrates. nih.gov

Monooxygenases incorporate a single oxygen atom into the substrate. In the context of aromatic degradation, they can be involved in the initial hydroxylation of the benzene ring to form phenolic intermediates, which are then further oxidized to catechols before ring cleavage. nih.govunesp.br For example, benzoyl-CoA 3-monooxygenase is an enzyme that converts benzoyl-CoA to 3-hydroxybenzoyl-CoA. nih.gov

The specific type of oxygenase and the subsequent cleavage pathway (ortho or meta) employed by a microorganism depend on the particular bacterial strain and the nature of the substituted benzoic acid. researchgate.net

The elucidation of biodegradation pathways relies on the identification of transient intermediate metabolites. For substituted benzoic acids, several key intermediates are consistently reported across different microbial species.

Common central intermediates in the degradation of various benzoic acid derivatives include:

Catechol : Formed from the degradation of benzoic acid and anthranilic acid. oup.com

Protocatechuate : An intermediate in the degradation of p-hydroxybenzoic acid. oup.com

Gentisate : An intermediate in the metabolism of salicylate (B1505791) and 3-hydroxybenzoate. oup.comnih.gov

Once formed, these dihydroxylated intermediates are subject to ring cleavage, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. gavinpublishers.com For example, the ortho-cleavage of catechol leads to cis,cis-muconic acid, while meta-cleavage results in 2-hydroxymuconic semialdehyde.

In the degradation of 3-chlorobenzoic acid, intermediates such as 3-hydroxybenzoate and gentisate have been proposed. researchgate.net For benzoate itself, a common pathway involves its conversion to benzoyl-CoA , which is then hydroxylated to 3-hydroxybenzoyl-CoA . nih.govnih.gov

Table 1: Common Intermediate Metabolites in the Aerobic Degradation of Substituted Benzoic Acids

| Precursor Compound | Key Intermediate(s) | Microbial Species Example |

|---|---|---|

| Benzoic Acid, Anthranilic Acid | Catechol | Micrococcus sp. oup.com |

| p-Hydroxybenzoic Acid | Protocatechuate | Micrococcus sp. oup.com |

| Salicylate, 3-Hydroxybenzoic Acid | Gentisate | Micrococcus sp., Pseudomonas sp. oup.comnih.gov |

| Benzoic Acid | Benzoyl-CoA, 3-Hydroxybenzoyl-CoA | Pseudomonas sp. nih.gov |

| 3-Chlorobenzoic Acid | 3-Hydroxybenzoate, Gentisate | Predicted in various bacteria researchgate.net |

Abiotic Degradation Pathways

In addition to microbial breakdown, aromatic carboxylic acids can be transformed in the environment through abiotic processes. These reactions are often mediated by highly reactive chemical species present in water and the atmosphere.

Ozonation is a chemical water treatment process that can also occur naturally in the atmosphere. It involves the reaction of ozone (O₃) with organic compounds. The reaction of ozone with aromatic carboxylic acids can proceed through direct ozonolysis or, more significantly, through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netsciensage.info

The ozonation of aromatic carboxylic acids like benzoic acid typically involves a multi-step process: rsc.org

Hydroxylation : The initial step is the hydroxylation of the benzoic acid ring. rsc.org

Ring Opening : The hydroxylated products are then oxidized, leading to the opening of the aromatic ring and the formation of unsaturated carbonyl compounds. rsc.org

Formation of Short-Chain Acids and Aldehydes : Further oxidation breaks down the ring-opened compounds into smaller, short-chain aldehydes and carboxylic acids. rsc.org

Identified intermediates from the ozonation of aromatic carboxylic acids include: rsc.org

Formaldehyde

Glyoxal

Methylglyoxal

Fumaric acid

Formic acid

Acetic acid

Ultimately, these short-chain organic compounds can be mineralized to carbon dioxide (CO₂) and water (H₂O). rsc.org The efficiency of degradation via ozonation can be enhanced by combining it with UV radiation and/or hydrogen peroxide (H₂O₂), a process known as an advanced oxidation process (AOP), which increases the production of hydroxyl radicals. sciensage.infosciensage.info

Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), play a significant role in the abiotic degradation of organic compounds in aqueous environments. researchgate.netconcordia.ca Hydroxyl radicals are powerful, non-selective oxidizing agents that can be generated through various processes, including the photolysis of ozone or hydrogen peroxide. sciensage.info

The reaction between hydroxyl radicals and benzoic acid has been studied in detail and proceeds primarily through two mechanisms:

Addition : The hydroxyl radical adds to the aromatic ring, forming hydroxycyclohexadienyl radical intermediates. nih.gov This is the dominant pathway. The addition can occur at the ortho, meta, or para positions relative to the carboxyl group. rsc.orgresearchgate.net Subsequent reactions of these radical adducts lead to the formation of hydroxylated benzoic acid isomers (e.g., 3-hydroxybenzoic acid). researchgate.net

Hydrogen Abstraction : The hydroxyl radical can abstract a hydrogen atom from the carboxylic acid group or the aromatic ring, although this is a less favored pathway compared to addition. rsc.orgresearchgate.net

Studies using density functional theory have shown that for the reaction of benzoic acid with hydroxyl radicals, the rate constants follow the order of meta addition > para addition > ortho addition in both gas and aqueous phases. rsc.orgresearchgate.net The reaction rates are generally higher in the aqueous phase compared to the gas phase. rsc.orgresearchgate.net The formation of hydroxylated intermediates is a critical first step in the oxidative degradation of the aromatic ring by hydroxyl radicals. researchgate.net

Chemical Biology and Enzyme Interactions of 3 Hydroxy 2 Propylbenzoic Acid

Enzyme Inhibition Mechanisms (In Vitro Studies)

Direct in vitro studies on the enzyme inhibition profile of 3-Hydroxy-2-propylbenzoic acid are not extensively reported in publicly accessible scientific literature. However, the structural motifs of this compound—a benzoic acid core with hydroxyl and propyl substitutions—provide a basis for hypothesizing its potential modes of interaction with enzymes. The following sections will, therefore, discuss the theoretical underpinnings of how a molecule with these features might behave as an enzyme inhibitor, drawing on broader principles of chemical biology.

Molecular Mechanisms of Organic Acid Inhibition

Organic acids can inhibit enzymes through various molecular mechanisms, largely influenced by their structural characteristics. For a molecule like this compound, the carboxylate group is expected to be a key player in its interactions. This group can participate in electrostatic interactions or form hydrogen bonds with amino acid residues in the active or allosteric sites of an enzyme. Furthermore, the hydroxyl group can also act as a hydrogen bond donor or acceptor, potentially contributing to the stability of the enzyme-inhibitor complex. The propyl group, being hydrophobic, could engage in van der Waals interactions or hydrophobic interactions within a nonpolar pocket of the enzyme.

Kinetic Studies of Enzyme-Inhibitor Interactions

To elucidate the precise mechanism of enzyme inhibition by this compound, detailed kinetic studies would be essential. Such studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, key kinetic parameters such as the Michaelis constant (K_m), the maximum velocity (V_max), and the inhibition constant (K_i) can be determined.

These parameters provide quantitative insights into the inhibitor's potency and its mode of action. For example, a competitive inhibitor would increase the apparent K_m of the enzyme without affecting V_max, while a non-competitive inhibitor would decrease V_max without changing K_m. An uncompetitive inhibitor would decrease both V_max and K_m. The determination of these kinetic constants for this compound against specific enzyme targets is a necessary step to validate any hypothesized inhibitory activity.

Structure-Activity Relationships Governing Enzyme Binding Affinity

The binding affinity of this compound to an enzyme is dictated by the interplay of its structural features. Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a compound and observing the effect on its biological activity, are crucial for understanding these relationships. For this compound, key structural aspects to consider in SAR studies would include:

The position and nature of the substituents on the benzene (B151609) ring: The relative positions of the hydroxyl, propyl, and carboxyl groups are likely to be critical for optimal binding. For instance, the ortho-position of the propyl group relative to the carboxyl group may induce a specific conformation that favors or hinders binding to a particular enzyme.

The properties of the substituents: The hydrophobicity of the propyl group and the hydrogen-bonding capacity of the hydroxyl group are significant determinants of binding affinity. Altering the length or branching of the alkyl chain, or changing the position of the hydroxyl group, would likely have a profound impact on the compound's inhibitory potency.

Systematic SAR studies on a series of analogs of this compound would be invaluable in identifying the key molecular determinants for enzyme binding and for the rational design of more potent inhibitors.

Computational Modeling of Enzyme-Ligand Interactions

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict and analyze the potential interactions between this compound and various enzymes. These in silico approaches can guide experimental work by identifying likely protein targets and predicting binding modes.

Molecular Docking Simulations for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound and a target enzyme. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

A typical molecular docking workflow for this compound would involve:

Obtaining the three-dimensional structures of potential target enzymes from protein data banks.

Preparing the enzyme structure by adding hydrogen atoms and assigning appropriate charges.

Generating a 3D conformation of this compound.

Running the docking simulation to place the ligand into the enzyme's binding site.

Analyzing the resulting poses to identify the most favorable binding mode and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

Such simulations could provide valuable hypotheses about which enzymes this compound is likely to inhibit and the molecular basis for this inhibition.

Quantum Chemical Approaches to Ligand Binding

Quantum chemical (QC) methods can provide a more detailed and accurate description of the electronic structure of this compound and its interactions with an enzyme's active site. These methods can be used to calculate properties such as:

Partial atomic charges: To better understand electrostatic interactions.

Molecular orbitals: To identify regions of the molecule involved in charge transfer and chemical reactions.

Reaction energies and activation barriers: To study the mechanism of any covalent inhibition, if applicable.

By applying QC calculations, researchers can gain a deeper understanding of the nature of the chemical bonds and non-covalent interactions that govern the binding of this compound to its target. This information can be crucial for the fine-tuning of inhibitor design.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Hydroxy-2-propylbenzoic acid with high purity?

- Methodological Answer : A common approach involves alkylation of 3-hydroxybenzoic acid with propyl halides under basic conditions. For example, reacting 3-hydroxybenzoic acid with 1-bromopropane in the presence of K₂CO₃ in DMF at 80°C for 12 hours, followed by acidification to isolate the product . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use multinuclear NMR spectroscopy :

- ¹H NMR (DMSO-d₆): Expected signals include a broad peak for the -OH group (δ 10–12 ppm), aromatic protons (δ 6.5–7.5 ppm), and propyl chain protons (δ 0.9–1.7 ppm).

- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and aromatic carbons (δ 110–160 ppm).

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M-H]⁻ at m/z 193.0865 for C₁₀H₁₂O₃). Compare with PubChem data for analogous hydroxybenzoic acids .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite). Dispose of waste via certified chemical disposal services .

- Storage : Store in airtight containers at 4°C, away from light and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption bands) may arise from tautomerism or impurities .

- Cross-validation : Use complementary techniques like HPLC-MS to detect impurities or X-ray crystallography to confirm tautomeric forms.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify structural anomalies .

Q. What experimental designs optimize stability studies of this compound under varying conditions?

- Methodological Answer : Design accelerated stability tests :

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, 0.1% H₃PO₄/ACN mobile phase).

- pH stability : Incubate compound in buffers (pH 2–10) at 37°C for 24–72 hours. Quantify degradation products using LC-MS.

- Light sensitivity : Expose samples to UV (254 nm) and visible light for 48 hours. Track changes via UV-Vis spectroscopy (200–400 nm) .

Q. What strategies mitigate isomer formation during the synthesis of this compound?

- Methodological Answer : Isomerization (e.g., ortho vs. para substitution) can occur during alkylation. Mitigation strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution patterns, followed by deprotection .

- Catalytic regioselectivity : Employ Pd-catalyzed C-H activation to favor 2-propyl substitution. Optimize ligand systems (e.g., phosphine ligands) to enhance selectivity .

- Kinetic vs. thermodynamic control : Lower reaction temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) favor thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.